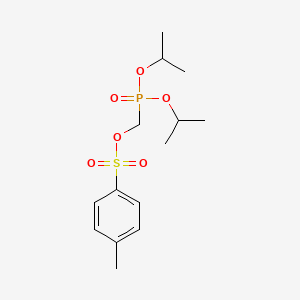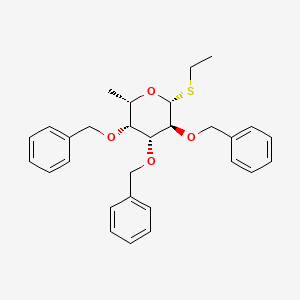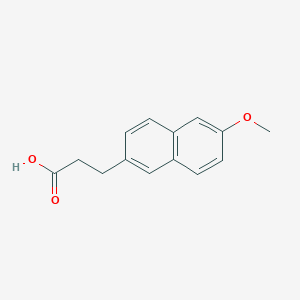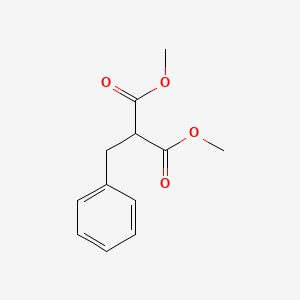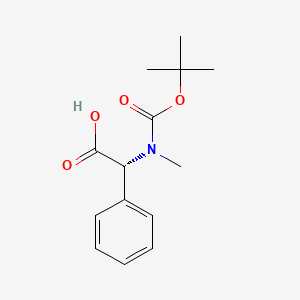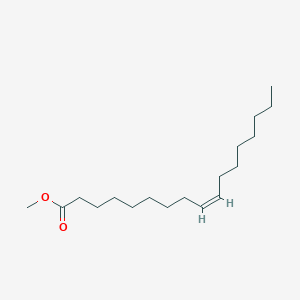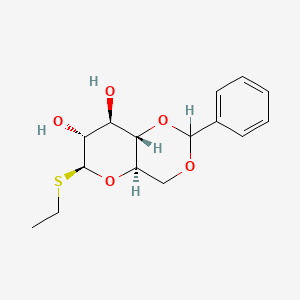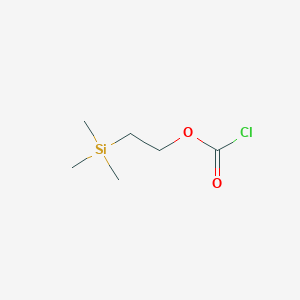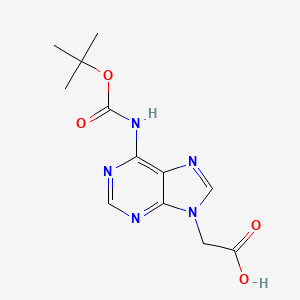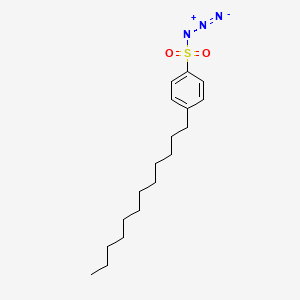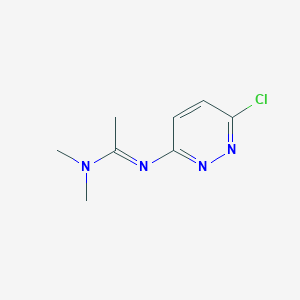
N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide
Vue d'ensemble
Description
N-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide (N-CPDE) is a synthetic molecule that is used in a variety of scientific research applications. It is a derivative of pyridazine, a heterocyclic compound that contains one nitrogen atom and three carbon atoms. N-CPDE has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
-
Scientific Field: Biochemical Reagents
- Summary of Application : N-(6-Chloropyridazin-3-yl)pivalamide is used as a building block in biochemical research .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not provided in the source .
- Results/Outcomes : The outcomes of its use as a building block in biochemical research were not provided in the source .
-
Scientific Field: Molecular Structure and DNA Interaction Studies
- Summary of Application : A cobalt complex of 4-amino-N-(6-chloropyridazin-3-yl)benzene sulfonamide (sulfachloropyridazine) has been synthesized and characterized . This complex has been studied for its interaction with DNA .
- Methods of Application/Experimental Procedures : The complex was synthesized and characterized by elemental analysis, FT-IR spectroscopy, and magnetic susceptibility . Its interaction with DNA was investigated using viscosity measurement and absorption titration studies .
- Results/Outcomes : The results of FT-IR spectra suggest the binding of the cobalt atom to the sulfonamide ligand . The complex was found to bind to DNA with an intercalative mode with a high DNA-binding constant . Also, DNA-cleavage study shows better cleaving ability of the complex .
-
Scientific Field: Conformational Analysis
- Summary of Application : 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone has been synthesized and its two stable forms were isolated .
- Methods of Application/Experimental Procedures : For the establishment of their structures, B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model were performed .
- Results/Outcomes : The results of the conformational analysis were not provided in the source .
-
Scientific Field: Nicotinic Agents
- Summary of Application : 6-Chloropyridazin-3-yl derivatives have been synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .
- Methods of Application/Experimental Procedures : The compounds were synthesized and their affinity towards nAChRs was tested . A molecular modeling study was conducted to locate their preferred conformations .
- Results/Outcomes : All of the compounds had K (i) values in the nanomolar range . This SAR study gives support to the hypothesis that these longer distances are still compatible with affinity for alpha4beta2 receptors in the nanomolar range .
-
Scientific Field: Transition Metal Complexes
- Summary of Application : Transition metal complexes of pyridazine-based ligand have been synthesized and characterized . These complexes were evaluated for their in vitro antibacterial activity against various strains, and in vitro antifungal activity .
- Methods of Application/Experimental Procedures : The complexes were prepared by reacting the ligand with the metal ions of iron, nickel, and copper in 1:1 and 1:2 molar ratio in an ethanolic medium . Their antimicrobial and anticancer activities were studied .
- Results/Outcomes : The spectroscopic evidence specifies that the ligands behave as a tridentate ligand . The Cu (L1) (4) complex had the square planar geometry, whereas Cu (L1) 2 (7) complex had distorted octahedral geometry .
- Scientific Field: Antimicrobial and Anticancer Activities
- Summary of Application : Transition metal complexes of pyridazine-based ligand have been synthesized and evaluated for their in vitro antibacterial activity against various strains, and in vitro antifungal activity . Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed .
- Methods of Application/Experimental Procedures : The complexes were prepared by reacting the ligand with the metal ions of iron, nickel, and copper in 1:1 and 1:2 molar ratio in an ethanolic medium . Their antimicrobial and anticancer activities were studied .
- Results/Outcomes : The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against Staphylococcus aureus (MTCC 96), Streptococcus pyogenes (MTCC 442), Escherichia coli (MTCC 443), Pseudomonas aeruginosa (MTCC 1688) strains, and in vitro antifungal activity against Candida albicans (MTCC 227), Aspergillus niger (MTCC 282), and Aspergillus clavatus (MTCC 1323) strains .
Propriétés
IUPAC Name |
N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c1-6(13(2)3)10-8-5-4-7(9)11-12-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXNBGBJOOYSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NN=C(C=C1)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425586 | |
| Record name | N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |
CAS RN |
68675-27-4 | |
| Record name | N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)
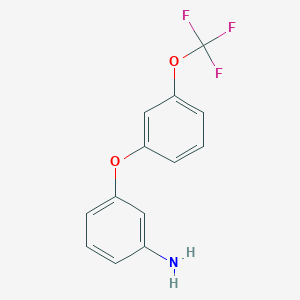
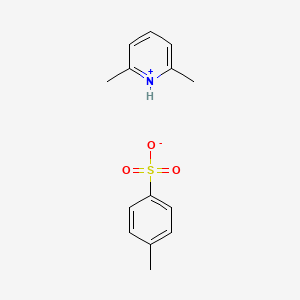
![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)
